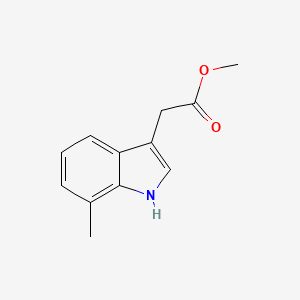

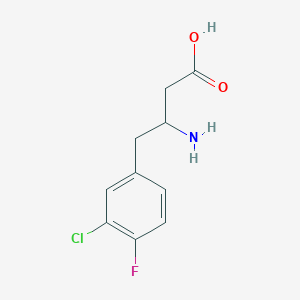

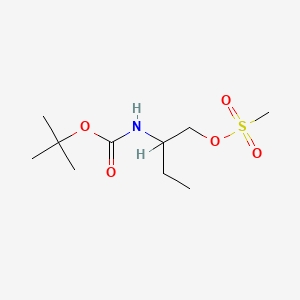

Methyl 7-Methylindole-3-acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 7-Methylindole-3-acetate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are prevalent in natural products and pharmaceuticals due to their diverse biological activities

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-Methylindole-3-acetate typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the specific starting materials and conditions may vary, but the general approach remains consistent .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of environmentally benign solvents and catalysts is also a consideration in industrial settings .

化学反応の分析

Types of Reactions: Methyl 7-Methylindole-3-acetate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

科学的研究の応用

7-メチルインドール-3-酢酸メチルは、科学研究で幅広い用途があります。

化学: より複雑な分子の合成におけるビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。

生物学: 抗菌性や抗癌性を含む、潜在的な生物活性について研究されています。

医学: 特に新薬の開発において、潜在的な治療応用について調査されています。

作用機序

7-メチルインドール-3-酢酸メチルの作用機序は、特定の分子標的や経路との相互作用を伴います。例えば、生物系では、酵素や受容体と相互作用し、さまざまな生理作用をもたらす可能性があります。 具体的な応用やコンテキストによって、正確なメカニズムは異なる場合があります .

類似化合物:

インドール-3-酢酸: 成長と発達に関与する植物ホルモン。

インドール-3-酢酸メチル: 類似の構造的特徴を持つ関連化合物。

インドール-3-カルビノール: 抗癌作用の可能性がある化合物。

独自性: 7-メチルインドール-3-酢酸メチルは、インドール環上の特定の置換パターンによって独自であり、その化学反応性と生物活性を影響を与える可能性があります。 この独自性により、さまざまな研究や産業用途にとって貴重な化合物となっています .

類似化合物との比較

Indole-3-acetic acid: A plant hormone involved in growth and development.

Methyl indole-3-acetate: A related compound with similar structural features.

Indole-3-carbinol: A compound with potential anticancer properties.

Uniqueness: Methyl 7-Methylindole-3-acetate is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

特性

分子式 |

C12H13NO2 |

|---|---|

分子量 |

203.24 g/mol |

IUPAC名 |

methyl 2-(7-methyl-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C12H13NO2/c1-8-4-3-5-10-9(6-11(14)15-2)7-13-12(8)10/h3-5,7,13H,6H2,1-2H3 |

InChIキー |

RFPRDMVIHONZHK-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)

![N-(1-Oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B12287956.png)

![3-[[4-Bromo-3-(ethoxymethyl)phenyl]methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12287967.png)

![4-Hydroxy-4-methyl-1,6,7,8-tetrahydropyrano[3,4-f]indolizine-3,10-dione](/img/structure/B12287980.png)

![Disodium;6-[[2-(2-bromophenyl)-2-carboxylatoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12287987.png)

![6-(Difluoromethoxy)-2-iodobenzo[d]thiazole](/img/structure/B12287995.png)